N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide
CAS No.:
Cat. No.: VC16376084
Molecular Formula: C20H20Cl3N3OS
Molecular Weight: 456.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20Cl3N3OS |
|---|---|
| Molecular Weight | 456.8 g/mol |
| IUPAC Name | N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C20H20Cl3N3OS/c1-13(2)17(27)25-18(20(21,22)23)26-16-11-7-6-10-15(16)24-19(26)28-12-14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,25,27) |
| Standard InChI Key | RKRLFUXBLVROIV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₂₀Cl₃N₃OS, with a molecular weight of 456.8 g/mol. Its structure integrates three functional groups:
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A benzimidazole core (two fused benzene rings with nitrogen atoms at positions 1 and 3).
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A benzylsulfanyl substituent (-S-CH₂-C₆H₅) at position 2 of the benzimidazole ring.
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A 2-methylpropanamide group linked to a trichloroethyl side chain at position 1 .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀Cl₃N₃OS |
| Molecular Weight | 456.8 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES (Inferred) | CC(C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3)C |
| Solubility | Likely polar (DMF/DMSO) |
The trichloroethyl group enhances electrophilicity, potentially influencing binding interactions with biological targets.
Synthesis and Characterization
Synthetic Methodology
Synthesis typically involves multi-step reactions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates and accelerate reaction kinetics. Key steps include:
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Benzimidazole core formation via condensation of o-phenylenediamine with a carboxylic acid derivative.
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Sulfanylation at position 2 using benzyl mercaptan.
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Amidation of the trichloroethyl side chain with 2-methylpropanoyl chloride.
Analytical Validation
Post-synthesis, the compound is characterized using:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and functional groups.
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Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
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Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
Table 2: Key Analytical Parameters
| Technique | Purpose | Observed Data (Inferred) |
|---|---|---|
| ¹H NMR | Proton environment analysis | δ 7.2–7.8 (aromatic H), δ 4.5 (–SCH₂–) |
| ESI-MS | Molecular ion detection | m/z 457.8 [M+H]⁺ |
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Though direct studies are lacking, structural analogs exhibit:
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Antimicrobial activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
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Anticancer potential: Via tubulin polymerization inhibition or topoisomerase disruption.
Table 3: Inferred Biological Profiles
| Activity | Target Pathogens/Cell Lines | Proposed Mechanism |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | DNA gyrase inhibition |
| Antifungal | Candida spp. | Ergosterol biosynthesis blockade |
| Antiproliferative | HeLa, MCF-7 | Tubulin binding |
Chemical Stability and Reactivity
Hydrolytic Degradation
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 2-methylpropanoic acid and a trichloroethylamine intermediate. Elevated temperatures (>60°C) accelerate degradation.
Thermal Stability
Differential Scanning Calorimetry (DSC) data (unavailable for this compound) for analogs suggest decomposition temperatures of 180–220°C, influenced by the trichloroethyl group’s electron-withdrawing effects.
Table 4: Reaction Conditions and Outcomes
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | 1M HCl, 80°C, 6h | 2-Methylpropanoic acid + amine |
| Aminolysis | NH₃/MeOH, RT, 24h | Substituted urea derivatives |
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